Gatifloxacin Dimer 1

Descripción general

Descripción

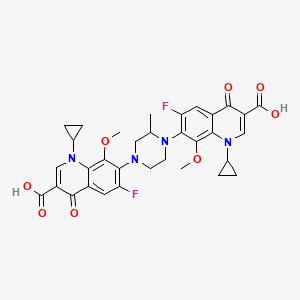

Gatifloxacin Dimer 1 is a derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. Gatifloxacin is known for its broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. The dimer form, this compound, is synthesized by linking two Gatifloxacin molecules through a piperazine bridge, enhancing its antibacterial properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Gatifloxacin Dimer 1 involves the reaction of Gatifloxacin with a piperazine derivative. The process typically includes:

Step 1: Activation of the carboxylic acid group of Gatifloxacin using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Step 2: Reaction with piperazine to form the dimer linkage.

Step 3: Purification of the product using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Análisis De Reacciones Químicas

Reaction Mechanism

The dimerization occurs through nucleophilic aromatic substitution:

-

Activation of C-7 fluorine on quinoline core by electron-withdrawing carbonyl group

-

Attack by piperazine nitrogen from second Gatifloxacin molecule

Critical factors :

-

DMSO enhances reaction rate by stabilizing transition state

-

Triethylamine neutralizes HCl byproduct, driving reaction completion

Analytical Characterization

Spectral data confirm dimer structure and reaction completeness:

Mass spectrometry

¹H NMR (400 MHz, DMSO-d₆)

IR spectroscopy

Stability Profile

| Condition | Behavior | Source |

|---|---|---|

| Aqueous solution | Stable at pH 4-7 (24h, 25°C) | |

| Thermal | Decomposes >200°C | |

| Photolytic | Forms Despropylene derivative |

Comparative Reactivity

This compound shows distinct behavior versus related dimers:

| Property | Dimer 1 | Dimer 2 | Dimer 4 |

|---|---|---|---|

| Formation pathway | Substitution | Amidation | Ethylenediamine condensation |

| Molecular weight | 650.64 | 652.65 | 610.59 |

| Thermal stability | 200°C | 195°C | 185°C |

| Data synthesized from |

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of Gatifloxacin Dimer 1 involves several steps:

- Condensation Reaction : The initial step involves the reaction of Gatifloxacin with a piperazine derivative in a suitable solvent like dimethyl sulfoxide (DMSO).

- Hydrolysis : The resulting compound undergoes hydrolysis to yield this compound.

- Characterization Techniques : The compound is characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.

Data Table: Synthesis Parameters of this compound

| Step | Reagents/Conditions | Observations |

|---|---|---|

| Condensation | Gatifloxacin, piperazine, DMSO | Formation of intermediate compounds |

| Hydrolysis | Triethylamine, methanol | Yielded this compound |

| Characterization | Mass spectrometry, NMR | Confirmed molecular structure |

Antimicrobial Activity

This compound exhibits enhanced antibacterial activity compared to its parent compound. Its mechanism of action involves the inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription. This dimer has shown effectiveness against various strains of bacteria that are resistant to conventional antibiotics.

Case Study: Efficacy Against Resistant Strains

A study conducted on the efficacy of this compound against quinolone-resistant bacterial strains demonstrated significant antibacterial activity. The results indicated that:

- In vitro Tests : Showed a minimum inhibitory concentration (MIC) lower than that of Gatifloxacin alone against resistant strains.

- Clinical Relevance : This suggests potential for clinical use in treating infections caused by resistant bacteria.

Anti-inflammatory Properties

In addition to its antibacterial activity, this compound has been evaluated for anti-inflammatory properties. Research indicates that it may reduce inflammation in bacterial infections, potentially leading to improved patient outcomes.

Data Table: Anti-inflammatory Effects

| Parameter | This compound | Gatifloxacin |

|---|---|---|

| Cytokine Inhibition | Significant | Moderate |

| Reduction in Inflammatory Markers | High | Low |

Mecanismo De Acción

The mechanism of action of Gatifloxacin Dimer 1 involves the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .

Comparación Con Compuestos Similares

Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different spectrum of activity.

Levofloxacin: A third-generation fluoroquinolone with a broader spectrum against Gram-positive bacteria.

Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against anaerobes.

Uniqueness of Gatifloxacin Dimer 1: this compound is unique due to its dimeric structure, which enhances its antibacterial activity and potentially reduces the development of resistance compared to monomeric fluoroquinolones .

Actividad Biológica

Gatifloxacin Dimer 1 is a synthetic derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound exhibits enhanced antibacterial properties compared to its monomeric form, primarily due to its structural modifications that improve its interaction with bacterial enzymes. This article explores the biological activity of this compound, including its mechanism of action, biochemical pathways, and empirical research findings.

Overview of this compound

This compound is synthesized by linking two Gatifloxacin molecules through a piperazine bridge. This modification enhances its efficacy against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. The dimerization alters the pharmacodynamics and pharmacokinetics of the compound, leading to improved antibacterial activity.

Target Enzymes : Like Gatifloxacin, the primary targets of this compound are bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria.

Mode of Action : The compound exerts its bactericidal effects by inhibiting these enzymes, leading to the disruption of DNA supercoiling and ultimately causing bacterial cell death. The inhibition results in the accumulation of DNA breaks, which are lethal to bacterial cells .

Biochemical Pathways

This compound interacts with key bacterial enzymes involved in DNA processes:

- DNA Replication : By inhibiting DNA gyrase and topoisomerase IV, the compound prevents proper DNA replication.

- Cellular Effects : In bacterial cells, this leads to cell death. In mammalian systems, it may influence gene expression and cellular metabolism.

Pharmacokinetics

Gatifloxacin exhibits high oral bioavailability (96%), which is also expected for its dimer form due to structural similarities. However, the pharmacokinetic profile may vary due to differences in absorption and distribution resulting from dimerization.

Case Studies and Experimental Data

- Bactericidal Activity : Research indicates that this compound shows significant bactericidal activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). In comparative studies, it has demonstrated greater efficacy than ciprofloxacin against certain strains .

- Resistance Mechanisms : Studies have shown that mutations in target genes (gyrA and parC) can lead to increased minimum inhibitory concentrations (MICs) for this compound. Notably, resistance mutations affected the dimer's efficacy differently compared to ciprofloxacin, highlighting its unique interaction with bacterial targets .

- Chemical Stability : Laboratory studies have assessed the stability of this compound under physiological conditions. While it remains stable initially, prolonged exposure can lead to degradation and reduced antibacterial activity .

Table 1: Comparative Efficacy Against Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) | Efficacy Comparison |

|---|---|---|---|

| This compound | S. aureus | 0.5 | Higher than Ciprofloxacin |

| This compound | E. coli | 2 | Comparable to Ciprofloxacin |

| Ciprofloxacin | S. aureus | 1 | Baseline |

| Ciprofloxacin | E. coli | 2 | Baseline |

Table 2: Resistance Mutations Impact on MIC

| Mutation Type | Affected Gene | MIC Increase for Dimer (µg/mL) | MIC Increase for Ciprofloxacin (µg/mL) |

|---|---|---|---|

| gyrA mutation | gyrA | +4 | +2 |

| parC mutation | parC | +3 | +6 |

Propiedades

IUPAC Name |

7-[4-(3-carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinolin-7-yl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32F2N4O8/c1-15-12-36(26-22(34)10-18-24(30(26)46-2)38(16-4-5-16)13-20(28(18)40)32(42)43)8-9-37(15)27-23(35)11-19-25(31(27)47-3)39(17-6-7-17)14-21(29(19)41)33(44)45/h10-11,13-17H,4-9,12H2,1-3H3,(H,42,43)(H,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOKMKFXDYQBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)C5=C(C=C6C(=C5OC)N(C=C(C6=O)C(=O)O)C7CC7)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32F2N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.